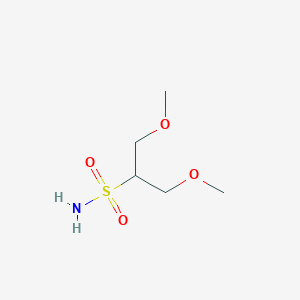
1,3-Dimethoxypropane-2-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dimethoxypropane-2-sulfonamide is an organosulfur compound with the molecular formula C5H13NO4S It is characterized by the presence of two methoxy groups and a sulfonamide group attached to a propane backbone
准备方法
Synthetic Routes and Reaction Conditions: 1,3-Dimethoxypropane-2-sulfonamide can be synthesized through several methods. One common approach involves the reaction of 1,3-dimethoxypropane with sulfonamide under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the formation of the sulfonamide group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps such as distillation or recrystallization to obtain the desired purity.
化学反应分析
Types of Reactions: 1,3-Dimethoxypropane-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may require catalysts like palladium on carbon.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
1,3-Dimethoxypropane-2-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,3-dimethoxypropane-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the methoxy groups may participate in hydrophobic interactions, affecting the compound’s overall activity.
相似化合物的比较
- 1,3-Dimethoxypropane-2-sulfonic acid
- 1,3-Dimethoxypropane-2-amine
- 1,3-Dimethoxypropane-2-thiol
Uniqueness: 1,3-Dimethoxypropane-2-sulfonamide is unique due to its combination of methoxy and sulfonamide groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications, distinguishing it from its analogs.
生物活性
1,3-Dimethoxypropane-2-sulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and applications in various fields, including pharmacology and biochemistry.
This compound can be synthesized through various methods, typically involving the reaction of 1,3-dimethoxypropane with a sulfonamide under acidic conditions. Common catalysts include sulfuric acid, which facilitates the formation of the sulfonamide group. In industrial settings, continuous flow reactors are often employed to enhance yield and purity through processes like distillation or recrystallization.
The biological activity of this compound is primarily attributed to its sulfonamide group, which can form hydrogen bonds with biological macromolecules. This interaction may modulate enzyme activity or receptor function, leading to various physiological effects. Additionally, the methoxy groups contribute to hydrophobic interactions that enhance the compound's overall bioactivity.
Antimicrobial Properties
Research indicates that sulfonamides possess significant antimicrobial properties. The mechanism involves inhibition of bacterial folate synthesis by competing with para-aminobenzoic acid (PABA), a substrate for dihydropteroate synthase. This action disrupts bacterial growth and replication. Studies have shown that derivatives of sulfonamides exhibit varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
This compound has been investigated for its potential in cancer therapy. In vitro studies revealed that certain derivatives exhibit cytotoxic effects on cancer cell lines such as HT-29 (colon cancer) and MDA-MB-231 (breast cancer). For instance, compounds modified with saccharide groups demonstrated enhanced inhibition of cell viability under hypoxic conditions—a common environment in solid tumors—indicating their potential as therapeutic agents for hypoxia-induced cancers .
Case Studies
- HT-29 Colon Cancer Cells : Compounds derived from this compound showed up to a 20% decrease in cell viability at concentrations of 400 μM under hypoxic conditions .
- MDA-MB-231 Breast Cancer Cells : A specific derivative exhibited superior inhibitory activity compared to standard treatments under both normoxic and hypoxic conditions, suggesting its potential as a novel anticancer agent .
Data Table: Biological Activity Overview
属性
IUPAC Name |
1,3-dimethoxypropane-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO4S/c1-9-3-5(4-10-2)11(6,7)8/h5H,3-4H2,1-2H3,(H2,6,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXZCLYIEOHWEDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(COC)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














